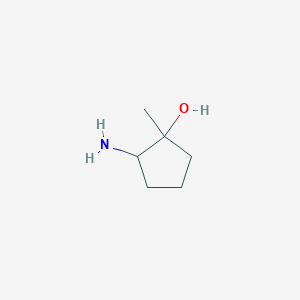2-Amino-1-methylcyclopentan-1-ol
CAS No.: 20412-66-2
Cat. No.: VC7957128
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20412-66-2 |
|---|---|
| Molecular Formula | C6H13NO |
| Molecular Weight | 115.17 g/mol |
| IUPAC Name | 2-amino-1-methylcyclopentan-1-ol |
| Standard InChI | InChI=1S/C6H13NO/c1-6(8)4-2-3-5(6)7/h5,8H,2-4,7H2,1H3 |
| Standard InChI Key | KKBCPZUWBKCECT-UHFFFAOYSA-N |
| SMILES | CC1(CCCC1N)O |
| Canonical SMILES | CC1(CCCC1N)O |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound consists of a cyclopentane ring with three functional groups:
-
A hydroxyl group at position 1
-
A methyl group at position 1
-
An amino group at position 2
This arrangement creates two stereocenters, yielding four possible stereoisomers. The (1R,2R) configuration has been extensively studied for pharmaceutical applications .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (1S,2S)-2-amino-1-methylcyclopentan-1-ol | |
| SMILES | C[C@@]1(CCC[C@@H]1N)O | |
| InChI Key | KKBCPZUWBKCECT-WDSKDSINSA-N | |
| XLogP3-AA | -0.2 | |
| Hydrogen Bond Donors | 2 |
The chair-like conformation of the cyclopentane ring influences both reactivity and physical properties, with the methyl group creating significant steric effects .
Physicochemical Properties
Basic Physical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 115.17–115.18 g/mol | |
| Density | Not reported | |
| Melting Point | Not determined | |
| Boiling Point | Not determined | |
| Appearance | Oily liquid |
The compound's liquid state at room temperature and limited volatility (as indicated by XLogP3-AA = -0.2 ) suggest moderate hydrophilicity, making it suitable for aqueous reaction systems.
Spectroscopic Characteristics
While specific spectral data are absent in available literature, analogous cyclopentanol derivatives typically show:
-
¹H NMR: δ 1.2–1.8 ppm (cyclopentane protons), δ 2.5–3.5 ppm (amine protons)
-
IR: Broad O-H stretch ~3200 cm⁻¹, N-H stretch ~3350 cm⁻¹
Synthetic Methodologies
Continuous Flow Synthesis
Pfizer's advanced manufacturing approach demonstrates a three-step continuous process :
Table 3: Continuous Synthesis Parameters
This method achieves >99% enantiomeric excess while reducing cycle time by 40% compared to batch processes .
Laboratory-Scale Synthesis
A typical pathway involves:
-
Starting Material: (1R,2R)-2-amino-cyclopentanecarboxylic acid
-
Protection: Amino group protection using ethyl chloroacetate
-
Esterification: Methanol/K₂CO₃ system at ambient conditions
-
Deprotection: Sequential KOH/HCl treatment
| GHS Code | Risk Statement | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Use personal protective equipment |
| H315 | Causes skin irritation | Implement chemical-resistant gloves |
| H318 | Causes serious eye damage | Employ face shield/eye wash station |
| H335 | May cause respiratory irritation | Ensure adequate ventilation |
Industrial handling requires temperature-controlled storage (4°C ) and inert atmosphere packaging for oxygen-sensitive batches .
Future Research Directions
-
Process Optimization: Developing heterogeneous catalysts for hydrogenation steps
-
Applications Expansion: Exploring use in agrochemicals and advanced materials
-
Analytical Development: Establishing standardized QC protocols for enantiomeric purity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume